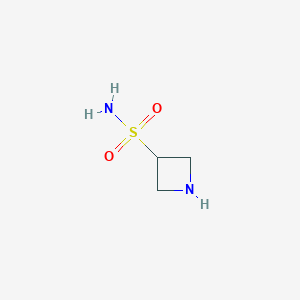

Azetidine-3-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

azetidine-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O2S/c4-8(6,7)3-1-5-2-3/h3,5H,1-2H2,(H2,4,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWZXQNQIPMKXJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Derivatization and Functionalization of the Azetidine 3 Sulfonamide Core

Diversification Strategies for Substituents on the Azetidine (B1206935) Ring

The azetidine ring offers multiple sites for substitution, allowing for the fine-tuning of a compound's physicochemical and pharmacological properties. A variety of synthetic strategies have been developed to introduce diverse substituents onto the azetidine core.

One common approach involves the use of densely functionalized azetidine ring systems that can be diversified to create a wide range of fused, bridged, and spirocyclic ring systems. For instance, 2-cyano azetidines derived from β-amino alcohols serve as versatile intermediates. These can undergo further reactions, such as reduction of the nitrile to an amine followed by N-alkylation or acylation, to introduce various substituents.

Another strategy is the visible light-mediated aza Paternò-Büchi reaction, which allows for the synthesis of highly functionalized azetidines from imine and alkene precursors. This method is characterized by its mild reaction conditions and broad substrate scope, tolerating various functional groups like esters and sulfonamides on the starting materials. The resulting poly-substituted azetidines can be further modified; for example, an N-O bond in an oxazetidine product can be cleaved to yield a free azetidine, which can then be derivatized.

Late-stage functionalization of the azetidine ring is also a powerful tool. For example, azetidine sulfonyl fluorides can undergo a deaminative fluorosulfonylation (deFS) reaction with various nucleophiles to introduce aryl and other substituents at the 3-position of the azetidine ring. This method provides access to 3,3-disubstituted azetidines, a motif of growing interest in drug discovery.

The following table summarizes some of the diversification strategies for the azetidine ring:

| Strategy | Description | Key Intermediates/Reagents | Resulting Structures |

| Functionalized Azetidine Scaffolds | Utilization of pre-functionalized azetidines for further diversification. | 2-Cyano azetidines, β-amino alcohols | Fused, bridged, and spirocyclic azetidines |

| Aza Paternò-Büchi Reaction | Visible light-mediated [2+2] cycloaddition of imines and alkenes. | Imines, alkenes, photocatalysts | Densely substituted azetidines |

| deFS Reaction | Deaminative fluorosulfonylation of azetidine sulfonyl fluorides. | Azetidine sulfonyl fluorides, nucleophiles | 3,3-Disubstituted azetidines |

| Ring-Closing Metathesis | Formation of fused ring systems from appropriately substituted azetidines. | Grubbs' catalyst | Azetidine-fused 8-membered rings |

Chemical Modifications of the Sulfonamide Moiety

The sulfonamide group (—SO₂NH₂) is a versatile functional group that can be modified to modulate the biological activity and pharmacokinetic properties of the parent molecule.

A primary modification involves N-alkylation or N-arylation of the sulfonamide nitrogen. This can be achieved through various coupling reactions, providing access to a wide array of secondary and tertiary sulfonamides. Another approach is the conversion of the sulfonamide into other functional groups. For example, the sulfonamide can be transformed into a sulfone, although this modification can sometimes lead to a decrease in biological potency.

Photocatalytic methods have emerged as a powerful tool for the late-stage functionalization of sulfonamides. In this approach, N-sulfonylimines, which can be readily formed from sulfonamides, act as precursors to sulfonyl radicals under mild photocatalytic conditions. These radicals can then participate in various carbon-carbon and carbon-heteroatom bond-forming reactions, allowing for the introduction of diverse functional groups onto the sulfur atom.

Electrochemical methods also offer a green and sustainable approach to modify sulfonamides. For instance, the electrochemical cleavage of the N-S bond in sulfonamides has been demonstrated as a mild deprotection strategy. Conversely, electrochemical oxidative coupling of amines and thiols provides a direct route to sulfonamides, showcasing the versatility of electrochemical transformations in manipulating this functional group.

The table below details some of the chemical modifications of the sulfonamide moiety:

| Modification | Description | Reagents/Conditions | Outcome |

| N-Substitution | Alkylation or arylation of the sulfonamide nitrogen. | Alkyl/aryl halides, coupling catalysts | Secondary or tertiary sulfonamides |

| Conversion to Sulfone | Oxidation of the sulfonamide to a sulfone. | Oxidizing agents | Sulfone derivatives |

| Photocatalytic Functionalization | Generation of sulfonyl radicals for further reactions. | N-sulfonylimines, photocatalysts | Diversely functionalized sulfonamides |

| Electrochemical Cleavage | Reductive cleavage of the N-S bond. | Electrochemical cell | Deprotected amine and sulfinic acid |

| Electrochemical Synthesis | Oxidative coupling of amines and thiols. | Electrochemical cell | Direct synthesis of sulfonamides |

Synthesis of Novel Azetidine-Sulfonamide Hybrid Scaffolds (e.g., Azetidin-2-ones with Sulfonamide Structures)

The synthesis of hybrid molecules that combine the azetidine-sulfonamide core with other pharmacologically active scaffolds is a promising strategy in drug discovery. A notable example is the creation of hybrids containing an azetidin-2-one (B1220530) (β-lactam) ring, a well-known pharmacophore in antibiotics.

One of the most common methods for synthesizing azetidin-2-ones is the Staudinger cycloaddition, which involves the [2+2] cycloaddition of a ketene (B1206846) and an imine. By using imines derived from sulfonamides, it is possible to synthesize a variety of azetidin-2-ones bearing a sulfonamide moiety. For example, the reaction of an imine derived from a sulfanilamide (B372717) with chloroacetyl chloride in the presence of a base can yield a 3-chloro-azetidin-2-one with a sulfonamide group attached to the nitrogen at position 1.

These azetidin-2-one-sulfonamide hybrids can be further diversified. The substituents on the aromatic ring of the sulfonamide can be varied, as can the substituents at other positions of the azetidin-2-one ring. For instance, a series of N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides have been synthesized and evaluated for their biological activities.

Structure Activity Relationship Sar Studies of Azetidine 3 Sulfonamide Derivatives

Analysis of Substituent Effects on Azetidine (B1206935) Ring Activity

The azetidine ring, a four-membered nitrogen-containing heterocycle, serves as a versatile scaffold in drug design. Its strained nature and three-dimensional geometry can be strategically exploited to influence the biological activity of molecules. SAR studies focusing on the azetidine ring in azetidine-3-sulfonamide derivatives have revealed that substitutions at various positions can significantly impact their pharmacological profiles.

The substitution pattern on the azetidine ring plays a crucial role in determining the molecule's interaction with its biological target. For instance, in a series of M1 muscarinic receptor antagonists, modifications on the azetidine linker were explored. It was found that the introduction of substituents on the azetidine ring could modulate the potency and selectivity of the compounds.

The position of substitution on the azetidine ring is also a key determinant of activity. The constrained nature of the azetidine ring can pre-organize substituents into a conformation that is favorable for binding to a biological target. This conformational rigidity can lead to improved potency and selectivity compared to more flexible aliphatic linkers.

Furthermore, the electronic nature of the substituents on the azetidine ring can influence its reactivity and interactions. Electron-withdrawing groups can affect the pKa of the azetidine nitrogen, which can in turn influence its ability to form hydrogen bonds or other polar interactions. Conversely, electron-donating groups can enhance the nucleophilicity of the nitrogen atom.

Computational and Theoretical Investigations of Azetidine 3 Sulfonamide

Mechanistic Studies of Reaction Pathways and Transition States

Computational chemistry plays a pivotal role in elucidating the mechanisms of chemical reactions involving azetidine-3-sulfonamide and its derivatives. Density Functional Theory (DFT) calculations are frequently employed to map out reaction pathways and identify transition states, providing a deeper understanding of reaction kinetics and thermodynamics.

For instance, in the synthesis of azetidines through the intramolecular aminolysis of 3,4-epoxy sulfonamides, computational studies have been instrumental. nih.govfrontiersin.orgfrontiersin.orgresearchgate.net These studies suggest that the regioselectivity of the ring-opening reaction is influenced by the coordination of a Lewis acid catalyst, such as Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃), with the substrate and/or the product. nih.govfrontiersin.orgfrontiersin.org By calculating the energies of the transition states for the formation of both azetidine (B1206935) and the competing pyrrolidine (B122466) product, researchers can predict which pathway is more favorable. For cis-epoxy amines, the transition state leading to the azetidine product is significantly lower in energy, consistent with experimental observations. frontiersin.org

Similarly, in the context of strain-release rearrangements for the C(sp³)–H functionalization of sulfonamides, DFT calculations have been used to model the entire reaction sequence. rsc.org This includes the initial base-assisted elimination, tautomerization, a stepwise [2+2] cycloaddition to form an azetidine intermediate, and subsequent ring-opening. rsc.org The calculated free energy barriers for each step help to rationalize the observed reaction outcomes and identify the rate-determining step. rsc.org

Furthermore, mechanistic studies have explored the formation of azetidine-3-ones from aminodiazomethyl ketones. acs.org These computational analyses propose a transition state where bulky groups are positioned in an anti-relationship to explain the exclusive formation of the cis-2,4-disubstituted product. acs.org

Prediction of Substrate Reactivity and Regioselectivity

Computational methods are powerful tools for predicting how variations in substrate structure will affect the outcome of a reaction. This is particularly relevant for reactions involving this compound precursors, where regioselectivity is a key concern.

In the La(OTf)₃-catalyzed intramolecular aminolysis of epoxy amines, computational studies have successfully explained the observed differences in regioselectivity between cis and trans isomers. nih.govfrontiersin.org The calculations indicate that the coordination of the lanthanum catalyst plays a crucial role in directing the nucleophilic attack of the amine to either the C3 or C4 position of the epoxide. nih.govfrontiersin.org This predictive capability allows chemists to select the appropriate starting materials to achieve the desired azetidine product with high regioselectivity.

The prediction of reactivity extends to other synthetic transformations as well. For example, in the electrocatalytic intramolecular hydroamination of allylic sulfonamides to form azetidines, computational analysis helps to understand the regioselective generation of a key carbocationic intermediate that leads to the desired C-N bond formation. organic-chemistry.org

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This method is extensively used to understand the potential biological activity of this compound derivatives and to guide the design of new, more potent inhibitors.

Docking studies have been performed on various sulfonamide-containing compounds, including those with azetidine-like scaffolds, to investigate their interactions with a range of biological targets. For example, in the study of isatin (B1672199) sulfonamide analogues as caspase-3 inhibitors, docking was used to predict the binding conformations of the ligands within the enzyme's active site. nih.gov This analysis revealed key hydrogen bonding and hydrophobic interactions that contribute to the inhibitory activity. nih.gov

Similarly, molecular docking has been employed to study the binding of pyridine-3-sulfonamide (B1584339) derivatives to carbonic anhydrase isoforms. mdpi.com These studies help to explain the observed inhibitory activity and selectivity by visualizing how the sulfonamide group and its substituents interact with the amino acid residues in the active site. mdpi.com The insights gained from these docking simulations are crucial for the rational design of selective inhibitors for specific carbonic anhydrase isoforms, which is important for therapeutic applications. mdpi.com

The analysis of ligand-target interactions is not limited to static docking poses. The GIANT (Gaussian mixture model-based Interaction ANalyzer focusing on Three-atom fragments) web server, for instance, provides a platform for detailed analysis of molecular interactions in 3D structures of protein-ligand complexes, allowing for a deeper understanding of the binding modes of azetidine-containing compounds. d-nb.info

In Silico Screening and Virtual Library Design

The vastness of chemical space necessitates the use of computational methods to screen large libraries of virtual compounds and identify promising candidates for synthesis and biological testing. In silico screening and virtual library design are powerful strategies that leverage computational models to prioritize molecules with desired properties.

For azetidine-based scaffolds, computational approaches are used to design and evaluate virtual libraries with a focus on specific therapeutic areas, such as CNS-focused lead-like libraries. acs.org This involves calculating key physicochemical properties to ensure that the designed molecules have a high probability of crossing the blood-brain barrier. acs.org

Virtual screening has also been applied to discover small molecule inhibitors of targets like MDM2, a negative regulator of the tumor suppressor p53. researchgate.netmdpi.com In such studies, large virtual libraries containing millions of compounds are screened against the target protein's binding site. researchgate.netmdpi.com Compounds that show promising docking scores and favorable interactions are then selected for experimental validation. This approach has led to the identification of novel scaffolds, including those containing a benzene (B151609) sulfonamide moiety, as potential MDM2 inhibitors. researchgate.netmdpi.com

Furthermore, the concept of virtual screening has been compared to experimental high-throughput screening methods like DNA-encoded libraries (DEL). acs.org Studies have explored the use of "brute-force" virtual screening, where every member of a DEL library is docked to a target protein, to assess its potential as a complementary approach for hit identification. acs.org

Molecular Dynamics Simulations for Conformational Stability Analysis

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational flexibility and stability of molecules like this compound and its complexes with biological targets. These simulations track the movements of atoms over time, offering insights that are not accessible from static models.

MD simulations have been used to assess the conformational stability of various protein-ligand complexes. nih.govplos.org For instance, in the study of imatinib (B729) binding to different tyrosine kinases, MD simulations were employed to understand the conformational changes that occur upon ligand binding and to explain the observed binding preferences. nih.gov

Frontier Orbital Energy Calculations

Frontier molecular orbital (FMO) theory is a fundamental concept in chemistry that uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to explain and predict chemical reactivity. libretexts.orglibretexts.org The energies and shapes of these orbitals provide insights into the electron-donating and electron-accepting capabilities of a molecule.

DFT calculations are commonly used to determine the HOMO and LUMO energies of molecules, including derivatives of this compound. eurjchem.comijarset.comresearchgate.net The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key parameter that relates to the molecule's chemical reactivity and kinetic stability. ijarset.com A smaller HOMO-LUMO gap generally indicates a more reactive molecule. ijarset.com

By calculating the FMO energies of a series of related compounds, researchers can rationalize trends in their reactivity. For example, in a study of TTFs conjugated with different heterocyclic rings, the compound with the smallest frontier orbital gap was found to be the most reactive, which is consistent with theoretical predictions. ijarset.com

These calculations are also crucial for understanding the electronic aspects of chemical reactions. In the context of an electrocatalytic hydroamination to form azetidines, understanding the frontier orbitals of the allylic sulfonamide substrate is important for predicting its behavior in the key oxidation steps of the reaction. organic-chemistry.org

Applications of Azetidine 3 Sulfonamide in Medicinal Chemistry Scaffold Design

Azetidine (B1206935) as a Privileged Scaffold in Drug Discovery

The azetidine ring is considered a privileged scaffold in drug discovery, offering a balance of structural rigidity and stability that allows for effective modification of pharmacological properties. pharmablock.com While β-lactam (azetidin-2-one) structures have been extensively used in antibiotics, the fully saturated azetidine ring has been less common, partly due to challenges in its synthesis. acs.orglifechemicals.com However, recent advancements in synthetic methods have made a diverse range of azetidine-based scaffolds more accessible for drug discovery programs. acs.orgnih.gov

Impact on Physicochemical Properties (e.g., Polarity, Three-Dimensionality)

The inclusion of an azetidine moiety in a molecule can significantly influence its physicochemical properties, which are crucial for its behavior as a drug. Azetidines can increase the three-dimensionality of a molecule, which is a desirable trait in modern drug design. researchgate.net This increased spatial complexity can lead to more specific interactions with biological targets.

Furthermore, the nitrogen atom in the azetidine ring can increase polarity, which can affect a compound's solubility and ability to cross biological membranes. researchgate.netnih.gov The rigid nature of the four-membered ring can also enhance metabolic stability by making the molecule more resistant to oxidative metabolism. researchgate.net The strategic placement of substituents on the azetidine ring allows for the fine-tuning of these properties to optimize a compound's pharmacokinetic profile. acs.org

Design of Enzyme Inhibitors and Modulators

The unique structural and electronic properties of azetidine-3-sulfonamide make it a valuable building block for the design of potent and selective enzyme inhibitors.

Carbonic Anhydrase Inhibition

Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. nih.gov The primary sulfonamide group is a key pharmacophore that coordinates to the zinc ion in the active site of the enzyme. Azetidine-containing sulfonamides have been investigated as inhibitors of various human carbonic anhydrase (hCA) isoforms.

The design of these inhibitors often follows a "tail approach," where different substituents are attached to the sulfonamide scaffold to achieve isoform selectivity. nih.gov For instance, a series of benzenesulfonamides incorporating pyrazole- and pyridazinecarboxamides showed varying inhibitory activity against hCA I, II, IX, and XII. nih.gov Some of these compounds demonstrated selectivity for the tumor-associated isoforms hCA IX and XII over the cytosolic isoforms hCA I and II. nih.gov

Here is an example of the inhibitory activity of a benzenesulfonamide (B165840) derivative against different hCA isoforms:

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| Acetazolamide | 250 | 12 | 25 | 5.7 |

| Compound 15 | 76.5 | 9.8 | 25.8 | 48.3 |

| Data sourced from a study on benzenesulfonamides incorporating pyrazole- and pyridazinecarboxamides. nih.gov |

Signal Transducer and Activator of Transcription 3 (STAT3) Inhibition

Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein involved in cancer cell signaling pathways. The development of STAT3 inhibitors is a promising strategy for cancer therapy. Azetidine-based compounds have emerged as potent and selective STAT3 inhibitors. nih.govnih.gov

Medicinal chemistry efforts have led to the discovery of azetidine-based compounds that irreversibly bind to STAT3 and inhibit its DNA-binding activity. nih.gov For example, compounds H172 and H182 have been identified as highly potent and direct STAT3 inhibitors with IC₅₀ values in the nanomolar to low micromolar range. nih.govnih.gov The conformational constraints imposed by the azetidine ring are thought to contribute to stronger interactions with the STAT3 protein, leading to enhanced potency. nih.gov

| Compound | STAT3 EMSA IC₅₀ (µM) | STAT1 EMSA IC₅₀ (µM) | STAT5 EMSA IC₅₀ (µM) |

| H172 | 0.38 - 0.98 | > 15.8 | > 15.8 |

| H182 | 0.38 - 0.98 | > 15.8 | > 15.8 |

| Data from a study on novel potent azetidine-based STAT3 inhibitors. nih.govnih.gov |

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for some bacteria, such as Helicobacter pylori. The inhibition of urease is a therapeutic strategy for treating infections caused by these bacteria. nih.govresearchgate.net Sulfonamide-containing compounds have been designed as urease inhibitors. nih.gov

A series of sulfonamide-1,2,3-triazole-acetamide derivatives were designed and synthesized, showing potent in vitro inhibitory activity against jack bean urease. nih.gov All the synthesized compounds in this series exhibited greater potency than the standard inhibitor thiourea. nih.gov

| Compound | Urease IC₅₀ (µM) |

| Thiourea | 23.76 |

| 11b | 0.12 |

| 11f | 0.21 |

| 11h | 0.25 |

| Data from a study on sulfonamide-1,2,3-triazole-acetamide derivatives as urease inhibitors. nih.gov |

Other Enzymatic Targets

The versatility of the this compound scaffold extends to the inhibition of other important enzymes.

HIV Protease: HIV protease is a critical enzyme in the life cycle of the human immunodeficiency virus (HIV). nih.govclevelandclinic.org Sulfonamide-containing compounds have been developed as HIV protease inhibitors. mdpi.comnih.gov These inhibitors are designed to mimic the transition state of the enzyme's substrate, thereby blocking its activity. wisc.edu Darunavir, a potent HIV protease inhibitor, incorporates a sulfonamide moiety. nih.gov

Cyclooxygenase-II (COX-2): COX-2 is an enzyme involved in inflammation and pain. nih.gov Substituted azetidine compounds have been investigated as inhibitors of both COX-1 and COX-2. google.com

NLRP3 Inflammasome: The NLRP3 inflammasome is a protein complex involved in inflammatory responses. nih.gov Sulfonamide-based inhibitors have been developed to target the NLRP3 protein directly. nih.govnih.gov For example, compound 19 was identified as a potent NLRP3 inhibitor with an IC₅₀ of 0.12 µM. nih.gov

12-Lipoxygenase (12-LOX): 12-LOX is an enzyme implicated in inflammation and metabolic diseases. nih.govnih.gov While specific studies on this compound as a 12-lipoxygenase inhibitor are not detailed in the provided context, the broader class of sulfonamides has been explored for this target. nih.gov

Scaffold Morphing and Molecular Hybridization Strategies

In the landscape of medicinal chemistry, the concepts of scaffold morphing and molecular hybridization are powerful strategies for the discovery of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. Scaffold morphing involves the subtle modification of a core molecular structure to access new chemical space, while molecular hybridization aims to combine two or more pharmacophoric units into a single molecule to achieve a synergistic or additive biological effect. The this compound moiety, with its unique combination of a strained four-membered ring and a versatile sulfonamide group, presents an interesting and underexplored scaffold for the application of these strategies.

While direct and extensive examples of scaffold morphing and molecular hybridization centered on this compound are not widely documented in publicly available literature, the principles can be illustrated through the synthesis of closely related structures and the general application of these strategies in medicinal chemistry.

One of the key approaches to scaffold morphing is the concept of scaffold-diversity synthesis , which aims to generate a variety of structurally distinct scaffolds from a common starting material. A relevant example is the synthesis of azetidine-fused benzosultams through a branching pathway involving the annulation of N-sulfonyl ketimines. nih.gov In this approach, a [2+2]-annulation reaction between a zwitterionic intermediate and an allenoate leads to the formation of a benzosultam-fused azetidine. nih.gov This strategy demonstrates how the azetidine ring can be incorporated into a more complex, fused system, effectively morphing the initial scaffold into a new one with different three-dimensional and electronic properties.

Molecular hybridization is another key strategy where the this compound scaffold could be of significant value. This approach involves the covalent linking of two or more distinct pharmacophores to create a new hybrid molecule with a multi-target profile or improved properties. nih.gov For instance, the sulfonamide moiety is a well-known pharmacophore in a variety of therapeutic areas, including antibacterial and anticancer agents. nih.gov The hybridization of a sulfonamide with other pharmacologically active heterocyclic moieties has been shown to result in hybrid compounds with a wide range of biological activities. nih.gov

A pertinent example, although not involving an azetidine ring, is the development of novel hybrid thiazoles and bis-thiazoles linked to an azo-sulfamethoxazole moiety. nih.gov This work showcases how the sulfonamide group can be a key component in a molecular hybridization strategy to generate new chemical entities with unique biological profiles. nih.gov The rigid and three-dimensional nature of the azetidine ring in this compound could serve as a valuable linker or central scaffold to orient different pharmacophoric groups in a defined spatial arrangement, which is a critical factor for optimizing interactions with biological targets.

The table below provides a conceptual overview of how this compound could be utilized in scaffold morphing and molecular hybridization strategies, based on established principles in medicinal chemistry.

| Strategy | Description | Potential Application with this compound |

| Scaffold Morphing | Modification of the core this compound scaffold to create new, related scaffolds. | Ring expansion or contraction of the azetidine ring; fusion with other rings to create bicyclic or spirocyclic systems. |

| Molecular Hybridization | Combining the this compound moiety with other known pharmacophores. | Linking the sulfonamide nitrogen or the azetidine nitrogen to other active molecules to create multi-target ligands. |

| Bioisosteric Replacement | Replacing a functional group in a known drug with the this compound moiety to improve properties. | Using the this compound as a bioisostere for other cyclic sulfonamides or related functional groups. |

Utilization as Linker Motifs and in Conjugation Reactions

The application of this compound and its derivatives as linker motifs in conjugation reactions, particularly in the design of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), is a promising area of research. The rigid, three-dimensional structure of the azetidine ring, combined with the chemical versatility of the sulfonamide group, offers unique advantages for the construction of these complex therapeutic agents.

ADCs are a class of targeted therapies that consist of a monoclonal antibody, a potent cytotoxic payload, and a linker that connects them. nih.govnih.govbroadpharm.com The linker plays a crucial role in the stability and efficacy of the ADC, as it must remain stable in systemic circulation and then efficiently release the payload at the target site. nih.gov Similarly, PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein. nih.govnih.gov The linker in a PROTAC is critical for optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase. nih.gov

While specific examples of ADCs or PROTACs containing an this compound linker are not yet prevalent in the public domain, the closely related Azetidine-3-carboxylic acid is a known non-cleavable linker used in the synthesis of both ADCs and PROTACs. medchemexpress.com This provides strong evidence for the potential of the azetidine scaffold as a linker motif. The sulfonamide functionality in this compound offers an alternative attachment point and different chemical properties compared to the carboxylic acid, which could be advantageous in certain applications.

The synthesis of azetidine sulfonyl fluorides further supports the use of this scaffold in conjugation reactions. These compounds can react with nucleophiles, such as amines, to form stable sulfonamide bonds, making them valuable reagents for linking different molecular components. nih.gov

The following tables provide an overview of the characteristics of linkers used in ADCs and PROTACs, and how an this compound linker could be integrated into these designs.

Table of Linker Characteristics in Antibody-Drug Conjugates (ADCs)

| Linker Type | Mechanism of Payload Release | Examples | Potential Role of this compound |

| Cleavable Linkers | Cleaved by specific conditions in the tumor microenvironment (e.g., low pH, high glutathione (B108866) levels, specific enzymes). nih.gov | Hydrazones, disulfides, peptides (e.g., Val-Cit). nih.govmdpi.com | The sulfonamide could be part of a larger cleavable system, or the azetidine ring could be functionalized with a cleavable moiety. |

| Non-cleavable Linkers | The payload is released upon degradation of the antibody in the lysosome. nih.gov | Thioether-based linkers (e.g., SMCC). nih.gov | This compound could act as a stable, non-cleavable linker, similar to azetidine-3-carboxylic acid. medchemexpress.com |

Table of Linker Characteristics in Proteolysis Targeting Chimeras (PROTACs)

| Linker Property | Importance in PROTAC Design | Examples | Potential Role of this compound |

| Length and Flexibility | Influences the formation of a stable and productive ternary complex. nih.gov | PEG chains, alkyl chains. nih.gov | The rigid azetidine ring can provide a defined distance and orientation between the two ligands of the PROTAC. |

| Chemical Composition | Affects solubility, cell permeability, and metabolic stability. nih.gov | Ethers, amides, triazoles. nih.gov | The polar sulfonamide group and the azetidine ring can improve the physicochemical properties of the PROTAC. |

| Attachment Points | Crucial for maintaining the binding affinity of the ligands for their respective proteins. nih.gov | The linker is attached to a part of the ligand that is not essential for binding. nih.gov | The this compound offers multiple potential attachment points (azetidine nitrogen, sulfonamide nitrogen). |

Future Directions and Research Challenges

Development of More Efficient, Sustainable, and Scalable Synthetic Routes

Key areas for advancement include:

Catalytic Methods: Expanding the use of transition-metal catalysis (e.g., gold-catalyzed cyclization of N-propargylsulfonamides) and photocatalysis can provide milder and more efficient routes to the azetidine (B1206935) core. nih.govnih.gov Visible-light-mediated [2+2] photocycloadditions represent a promising strategy for constructing the azetidine ring under gentle conditions. nih.gov

One-Pot and Tandem Reactions: Designing synthetic sequences where multiple transformations occur in a single reaction vessel, such as multicomponent reactions to form arylsulfonamides or tandem cyclizations, can significantly reduce waste, cost, and labor. researchgate.net

Green Chemistry Approaches: The use of environmentally benign solvents, reducing the number of protection-deprotection steps, and employing electrochemistry as a "traceless" oxidant are critical for sustainability. acs.org For instance, electrochemical methods have been explored for the modification of sulfonamides and could be adapted for ring-closing reactions. acs.org

Novel Precursors: Investigating alternative starting materials, such as the 1,3-cleavage of azabicyclo[1.1.0]butanes, could open up novel and more direct pathways to highly functionalized azetidine-3-sulfonamides. hud.ac.ukcore.ac.uk

| Current Challenge | Future Approach | Potential Advantage | Relevant Research |

|---|---|---|---|

| Low yields and harsh conditions | Photocatalysis, Gold-catalysis | Higher efficiency, milder conditions | nih.govnih.gov |

| Multi-step synthesis | One-pot/Tandem reactions | Reduced cost, time, and waste | researchgate.net |

| Use of hazardous reagents | Electrochemical synthesis | Sustainable, "green" oxidant | acs.org |

| Limited precursor availability | Strain-release synthesis from azabicyclo[1.1.0]butanes | Access to novel, complex scaffolds | hud.ac.ukacs.org |

Exploration of Underexplored Derivatization and Functionalization Pathways

To fully explore the chemical space around the azetidine-3-sulfonamide core, new methods for its derivatization are essential. Late-stage functionalization—the introduction of chemical modifications at a late point in the synthesis—is particularly valuable for rapidly generating libraries of analogs for biological screening.

Future research should focus on:

C-H Functionalization: Directing activation and functionalization of the C-H bonds on the azetidine ring would provide a powerful and atom-economical way to install new substituents.

Sulfonyl Radical Chemistry: Recent advances have shown that sulfonamides can be converted into sulfonyl radical intermediates via photocatalysis, which can then be combined with various alkene fragments to create new C-S bonds. nih.govacs.org This strategy could be applied to the this compound core to append diverse functional groups.

Versatile Sulfonyl Fluoride (B91410) Intermediates: The development of azetidine sulfonyl fluorides (ASFs) as reagents for de-fluorosulfonylative (deFS) coupling presents a significant opportunity. acs.org These stable intermediates can react with a wide range of nucleophiles to generate novel 3,3-disubstituted azetidines, a motif that is difficult to access through other means. acs.org

N-Functionalization: The nitrogen atoms of both the azetidine ring and the sulfonamide group are key points for derivatization. The azetidine nitrogen can be readily functionalized after the removal of a protecting group, providing an additional vector for chemical modification. The sulfonamide nitrogen can be converted into N-sulfonylimines, which act as precursors to nucleophilic sulfinate anions for further reactions. nih.gov

| Functionalization Site | Future Pathway | Resulting Structure | Key Advantage |

|---|---|---|---|

| Sulfonamide S-C bond | Photocatalytic generation of sulfonyl radicals | Complex sulfone derivatives | Late-stage functionalization with broad scope. nih.govacs.org |

| Azetidine C3-position | DeFS coupling via Azetidine Sulfonyl Fluorides (ASFs) | 3,3-disubstituted azetidines | Access to new chemical space and motifs. acs.org |

| Sulfonamide N-H | Formation of N-sulfonylimines | Sulfinate anion precursors | Enables nucleophilic addition reactions. nih.gov |

| Azetidine N-H | Deprotection and subsequent alkylation/acylation | N-substituted azetidines | Provides an additional vector for diversification. |

Advanced Computational Design for Novel this compound Scaffolds with Tuned Biological Profiles

Computational chemistry and in silico modeling are indispensable tools in modern drug discovery. ucl.ac.uk Applying these techniques to the this compound scaffold can accelerate the design-synthesis-test cycle and improve the chances of identifying potent and selective drug candidates.

Key computational strategies include:

Structure-Based Drug Design (SBDD): Using high-resolution crystal structures of biological targets (e.g., kinases, proteases), docking simulations can predict the binding modes of this compound derivatives. This approach was used to understand the interaction of isatin (B1672199) sulfonamide analogues with caspases. researchgate.net

Ligand-Based Drug Design (LBDD): When a target structure is unknown, models can be built based on the structures of known active compounds. Quantitative Structure-Activity Relationship (QSAR) studies can identify the key physicochemical properties that correlate with biological activity.

Pharmacophore Modeling: Identifying the crucial 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity can guide the design of new scaffolds.

In Silico ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds. This allows for the early-stage filtering of molecules that are likely to have poor pharmacokinetic profiles, as demonstrated in the design of novel urease inhibitors. nih.gov

| Computational Method | Application to this compound Design | Expected Outcome | Example from Related Research |

|---|---|---|---|

| Molecular Docking | Predicting binding affinity and orientation in target active sites | Prioritization of compounds for synthesis | researchgate.netnih.gov |

| QSAR | Identifying key structural features for potency | Guiding lead optimization | researchgate.net |

| Virtual Screening | Screening large virtual libraries of derivatives against a target | Identification of novel hit compounds | ucl.ac.uk |

| ADMET Prediction | Forecasting pharmacokinetic and toxicity profiles | Early deselection of candidates with poor drug-like properties | nih.gov |

Broader Application of this compound in Chemical Biology and Material Science

While the primary focus has been on medicinal chemistry, the unique properties of the this compound scaffold make it an attractive candidate for applications in other scientific disciplines.

Chemical Biology: this compound derivatives can be developed as chemical probes to investigate biological systems. By incorporating reporter tags (e.g., fluorophores, biotin) or photoreactive groups, these molecules can be used to identify and study protein-protein interactions or to label specific enzymes in a cellular context. ucl.ac.uk The sulfonamide group itself can be designed as a reactive "warhead" for covalent inhibitors, allowing for the permanent labeling and inhibition of target proteins. nih.gov

Material Science: The rigid, strained four-membered ring and the polar sulfonamide group could be exploited in the design of novel materials. There is potential for incorporating these scaffolds into:

Polymers: As monomers, they could create polymers with unique thermal and mechanical properties.

Ionic Liquids: Related sulfonamide-containing structures have been investigated as components of ionic liquids, which are salts with low melting points used as green solvents and in catalysis. smolecule.com

Crystal Engineering: The hydrogen bonding capabilities of the sulfonamide and azetidine nitrogen could be used to direct the self-assembly of molecules into highly ordered crystalline structures with specific electronic or optical properties.

| Field | Potential Application | Key Structural Feature | Anticipated Impact |

|---|---|---|---|

| Chemical Biology | Covalent chemical probes | Reactive sulfonamide or appended warhead | Tool for target identification and validation. nih.gov |

| Chemical Biology | Tagged affinity probes | Attachment of biotin (B1667282) or fluorophore | Visualization and study of biological pathways. ucl.ac.uk |

| Material Science | Monomers for novel polymers | Rigid azetidine core | Creation of materials with new physical properties. acs.org |

| Material Science | Components of ionic liquids | Polar sulfonamide group | Development of novel "green" solvents or electrolytes. smolecule.com |

Q & A

Q. How to address reproducibility challenges in this compound synthesis?

- Publish detailed experimental protocols (reagent grades, stirring rates, purification methods). Share raw data (NMR spectra, HPLC chromatograms) in supplementary materials. Collaborate with third-party labs for independent validation. Use statistical tools (e.g., RSD calculations) to quantify batch-to-batch variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.